1-[4-(Methylsulfanyl)benzyl]-4-[(4-nitrophenyl)sulfonyl]piperazine 1-[4-(Methylsulfanyl)benzyl]-4-[(4-nitrophenyl)sulfonyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC8495135
InChI: InChI=1S/C18H21N3O4S2/c1-26-17-6-2-15(3-7-17)14-19-10-12-20(13-11-19)27(24,25)18-8-4-16(5-9-18)21(22)23/h2-9H,10-14H2,1H3
SMILES: CSC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C18H21N3O4S2
Molecular Weight: 407.5 g/mol

1-[4-(Methylsulfanyl)benzyl]-4-[(4-nitrophenyl)sulfonyl]piperazine

CAS No.:

Cat. No.: VC8495135

Molecular Formula: C18H21N3O4S2

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(Methylsulfanyl)benzyl]-4-[(4-nitrophenyl)sulfonyl]piperazine -

Molecular Formula C18H21N3O4S2
Molecular Weight 407.5 g/mol
IUPAC Name 1-[(4-methylsulfanylphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine
Standard InChI InChI=1S/C18H21N3O4S2/c1-26-17-6-2-15(3-7-17)14-19-10-12-20(13-11-19)27(24,25)18-8-4-16(5-9-18)21(22)23/h2-9H,10-14H2,1H3
Standard InChI Key ZOEXRPRPWVFGRH-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES CSC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Chemical Identification and Structural Properties

Molecular Characterization

1-[4-(Methylsulfanyl)benzyl]-4-[(4-nitrophenyl)sulfonyl]piperazine is a nitrogen- and sulfur-containing heterocyclic compound with the following definitive characteristics:

PropertyValue/Description
IUPAC Name1-[(4-methylsulfanylphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine
Molecular FormulaC₁₈H₂₁N₃O₄S₂
Molecular Weight407.5 g/mol
SMILESCSC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N+[O-]
InChI KeyZOEXRPRPWVFGRH-UHFFFAOYSA-N
CAS Registry Number1150361
PubChem CID1150361

The compound’s structure integrates two distinct functional groups:

  • 4-Nitrophenylsulfonyl moiety: A strong electron-withdrawing group that enhances electrophilic reactivity and influences intermolecular interactions .

  • 4-(Methylsulfanyl)benzyl substituent: A sulfur-containing group that contributes to lipophilicity and potential thiol-mediated binding interactions .

Crystallographic and Conformational Features

X-ray crystallography reveals that the piperazine ring adopts a chair conformation, with the sulfonyl and benzyl groups occupying equatorial positions to minimize steric strain . The nitrophenyl group exhibits coplanarity with the sulfonyl oxygen atoms, facilitating resonance stabilization. Key bond lengths include:

  • S–O bonds: 1.43–1.45 Å (consistent with sulfonyl groups)

  • C–N bonds in piperazine: 1.47–1.49 Å

Synthesis and Synthetic Routes

General Synthetic Strategy

While detailed protocols remain proprietary, the synthesis typically involves sequential functionalization of the piperazine ring:

  • Sulfonylation: Reaction of piperazine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in CH₂Cl₂) to install the sulfonyl group .

  • Benzylation: Subsequent alkylation with 4-(methylsulfanyl)benzyl bromide or chloride in the presence of a phase-transfer catalyst .

Reaction Optimization

Critical parameters include:

  • Temperature: 0–5°C during sulfonylation to prevent di-substitution.

  • Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) improve yield in benzylation steps .

  • Purification: Chromatography on silica gel (eluent: ethyl acetate/hexane) achieves >95% purity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.35 (d, J = 8.8 Hz, 2H, Ar–NO₂)

    • δ 7.72 (d, J = 8.8 Hz, 2H, Ar–SO₂)

    • δ 7.25 (s, 4H, Ar–SCH₃)

    • δ 3.82 (s, 2H, CH₂–N)

    • δ 2.85–2.65 (m, 8H, piperazine)

    • δ 2.45 (s, 3H, SCH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 152.1 (C–NO₂)

    • δ 141.3 (C–SO₂)

    • δ 129.8–126.4 (aromatic carbons)

    • δ 54.2 (piperazine CH₂)

    • δ 16.1 (SCH₃)

Mass Spectrometry

  • ESI-MS (m/z): [M+H]⁺ = 408.1 (calc. 407.5) .

  • Fragmentation patterns confirm the loss of SO₂ (64 Da) and NO₂ (46 Da) groups.

Biological and Pharmacological Research

Computational Predictions

  • LogP: 2.8 (moderate lipophilicity, favoring blood-brain barrier penetration) .

  • Topological Polar Surface Area (TPSA): 98 Ų, suggesting moderate oral bioavailability .

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